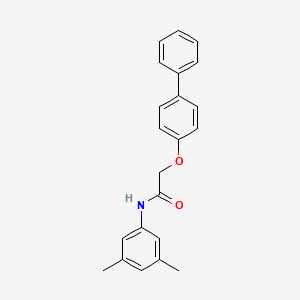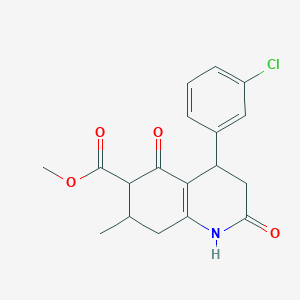
N-(tert-butyl)-3-(2-chlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(tert-butyl)-3-(2-chlorophenyl)acrylamide involves chemical reactions that yield the compound with high purity and yield. A notable method for synthesizing similar compounds involves the reaction of acryloyl chloride with tert-butylamine, leading to products like N-tert-butyl acrylamide with high purity (Wang Zao-hui, 2006). This process highlights the efficiency and effectiveness of synthesis techniques in producing acrylamide derivatives.
Molecular Structure Analysis
The molecular structure and conformational properties of related compounds have been thoroughly analyzed through techniques such as X-ray diffraction and NMR spectroscopy. For instance, the study of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide provides insight into the structural characteristics of acrylamide derivatives, including the presence of disordered molecules and intermolecular hydrogen bonds (Gholivand et al., 2009).
Chemical Reactions and Properties
This compound and similar compounds participate in various chemical reactions, contributing to their diverse properties and applications. Studies have shown that N-tert-butanesulfinyl imines, for instance, are versatile intermediates for the asymmetric synthesis of amines, demonstrating the compound's reactivity and potential for creating enantioenriched amines (Ellman et al., 2002).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility and viscosity, are influenced by their molecular structure and the presence of specific functional groups. For example, the synthesis and properties of polymers based on N-tert-butyldimethylsilylacrylamide have been explored, highlighting the impact of molecular composition on characteristics like solubility and reactivity ratios (Dasgupta, 1996).
Propriétés
IUPAC Name |
(E)-N-tert-butyl-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-13(2,3)15-12(16)9-8-10-6-4-5-7-11(10)14/h4-9H,1-3H3,(H,15,16)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYWYVALTOFQIM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5605061.png)
![3-phenylacrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5605065.png)
![2,2-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5605084.png)
![9-[4-(2-aminoethyl)benzyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5605088.png)
![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5605098.png)
![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5605124.png)

![2-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605149.png)
![N-(tert-butyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5605153.png)

![3-[(3-methoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B5605159.png)

![8-[2-furyl(oxo)acetyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5605165.png)
![4-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5605167.png)